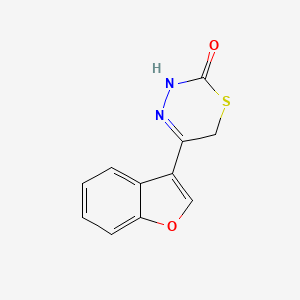![molecular formula C24H30O4S2 B14393830 2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] CAS No. 88661-02-3](/img/structure/B14393830.png)
2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] is an organic compound characterized by the presence of two phenolic groups connected by a disulfide bond The compound also features cyclopentyl groups and hydroxymethyl substituents on the phenolic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] typically involves the following steps:
Formation of the Phenolic Intermediate: The initial step involves the preparation of 4-cyclopentyl-6-(hydroxymethyl)phenol through the hydroxymethylation of 4-cyclopentylphenol.
Disulfide Bond Formation: The phenolic intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated phenols.
科学研究应用
2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] involves:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Disulfide Bond Interactions: The disulfide bond can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis[4-chlorobenzoic acid]: Similar disulfide linkage but different substituents on the phenolic rings.
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar disulfide linkage with tert-butyl groups instead of cyclopentyl groups.
属性
CAS 编号 |
88661-02-3 |
|---|---|
分子式 |
C24H30O4S2 |
分子量 |
446.6 g/mol |
IUPAC 名称 |
4-cyclopentyl-2-[[5-cyclopentyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C24H30O4S2/c25-13-19-9-17(15-5-1-2-6-15)11-21(23(19)27)29-30-22-12-18(16-7-3-4-8-16)10-20(14-26)24(22)28/h9-12,15-16,25-28H,1-8,13-14H2 |
InChI 键 |
ZEGPUTPFNPRCMX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C4CCCC4)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


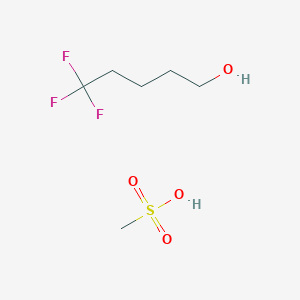
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
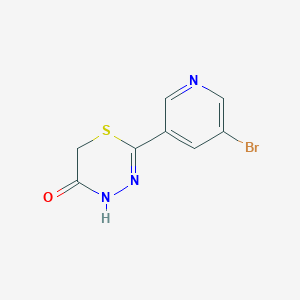
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)

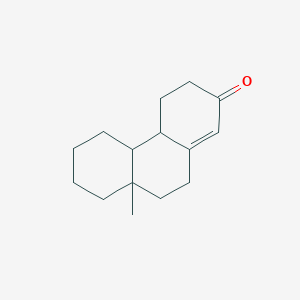
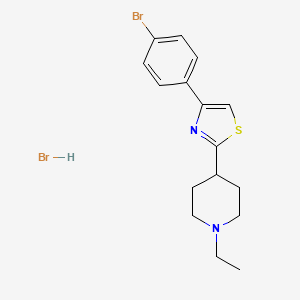
![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)
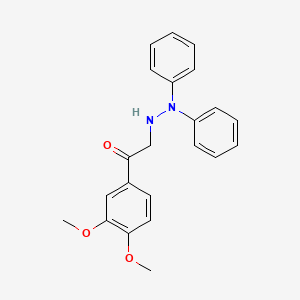
![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)
